molecular formula C10H14N2O B15087658 2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol

2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol

Cat. No.: B15087658
M. Wt: 178.23 g/mol
InChI Key: RHOYLAYWXLSPSH-UHFFFAOYSA-N
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Description

2-(6-Amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol is a heterocyclic organic compound with the molecular formula C₁₀H₁₄N₂O and an average molecular mass of 178.235 g/mol (monoisotopic mass: 178.1106 g/mol) . The structure comprises a 2,3-dihydroindole (indoline) core substituted with a 6-amino group and a 2-hydroxyethyl chain at the 1-position. This compound is cataloged under CAS RN 927684-70-6 and ChemSpider ID 24049034. Its primary applications are in pharmaceutical research, particularly in the development of small-molecule therapeutics targeting neurological and metabolic pathways.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(6-amino-2,3-dihydroindol-1-yl)ethanol

InChI

InChI=1S/C10H14N2O/c11-9-2-1-8-3-4-12(5-6-13)10(8)7-9/h1-2,7,13H,3-6,11H2

InChI Key

RHOYLAYWXLSPSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This reaction is followed by hydrolysis to convert the phthalimido group to an amino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Tscherniac-Einhorn reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several indole/indoline derivatives. Key structural variations include substitutions on the indole ring, functional group modifications, and core heterocycle changes. Below is a comparative analysis:

Compound Name Substituents/Core Modification Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(6-Amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol 6-amino, 2-hydroxyethyl on indoline C₁₀H₁₄N₂O 178.23 Primary amino group enhances solubility; ethanol chain improves bioavailability
YTK-A76 3,4-bis(benzyloxy)benzyl, ethoxyethanol C₂₆H₃₁NO₄ 427.53 Bulky benzyloxy groups increase lipophilicity; synthesized via reductive amination (39.1% yield)
Yan7874 (OX2R agonist) Dichlorophenyl, benzoimidazolone core C₂₃H₂₁Cl₂N₃O 438.34 Early orexin receptor agonist; dichlorophenyl enhances receptor binding
IND-1 (ACEI derivative) Benzylamine, ethenone on indoline C₁₇H₁₆N₂O 264.32 Ethenone group improves stability; studied for excipient compatibility
2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol Unsubstituted indoline core C₁₀H₁₃NO 163.22 Lacks 6-amino group; used in high-purity formulations (American Elements)
2-(6-Chloro-1H-indol-3-yl)ethan-1-amine HCl 6-chloro, ethylamine on indole C₁₀H₁₂Cl₂N₂ 231.12 Chloro substitution alters electronic properties; hydrochloride salt improves stability
2-(2,3-Dihydro-1H-isoindol-5-yl)ethan-1-ol Isoindole core, 5-hydroxyethyl C₁₀H₁₃NO 163.22 Positional isomer of indoline; reduced aromaticity affects receptor binding

Pharmacological Activities

  • Target Compound: Potential applications in neurotransmitter modulation due to the 6-amino group’s ability to engage hydrogen bonding in biological targets.
  • Yan7874 : Demonstrated high affinity for orexin-2 receptors (OX2R), making it a candidate for narcolepsy treatment .
  • 6-Chloro Derivatives (e.g., 2-(6-chloro-1H-indol-3-yl)ethan-1-amine HCl) : Chlorine substitution often enhances metabolic stability and blood-brain barrier penetration, relevant for CNS drug development .

Physicochemical Properties

Property Target Compound YTK-A76 IND-1 2-(6-Chloro-indol-3-yl)ethan-1-amine HCl
Molecular Weight 178.23 427.53 264.32 231.12
Solubility Moderate (polar groups) Low (lipophilic) Moderate (ethenone) High (hydrochloride salt)
Stability Likely stable at RT Sensitive to oxidation Stable with excipients High (salt form)
Bioavailability High (ethanol chain) Low (bulky groups) Moderate Moderate

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